molecular formula C15H13N5O2 B2747803 Chk2 Inhibitor CAS No. 693222-51-4; 724708-21-8

Chk2 Inhibitor

Cat. No.: B2747803
CAS No.: 693222-51-4; 724708-21-8
M. Wt: 295.302
InChI Key: SMPPSGXPGZSJCP-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chk2 Inhibitor is an indole derivative of Hymenialdisine, a natural product isolated from marine sponges. This compound is a potent inhibitor of various kinases, including MEK-1, glycogen synthase kinase-3β, and casein kinase I. It also exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .

Chemical Reactions Analysis

Chk2 Inhibitor undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chk2 Inhibitor has a wide range of scientific research applications:

Mechanism of Action

Chk2 Inhibitor exerts its effects by inhibiting various kinases. It competes with ATP for binding to the active site of these kinases, thereby preventing their phosphorylation activity. The molecular targets include MEK-1, glycogen synthase kinase-3β, and casein kinase I. The inhibition of these kinases disrupts cell signaling pathways, leading to cell cycle arrest at the G2 checkpoint .

Comparison with Similar Compounds

Chk2 Inhibitor is unique due to its high selectivity and potency as a kinase inhibitor. Similar compounds include:

Properties

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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